molecular formula C24H21N3O4S2 B2991902 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 878567-93-2

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B2991902
CAS RN: 878567-93-2
M. Wt: 479.57
InChI Key: PNVGREWQGQBHKF-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, commonly known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMB-4 binds to the ATP-binding site of protein kinase CK2, a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Computational Studies

Several studies have focused on the synthesis of benzothiazole coupled sulfonamide derivatives, including compounds similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide. These compounds were synthesized to evaluate their anticonvulsant potential and computational interactions with target proteins. For instance, a study reported the synthesis of substituted benzene sulfonamides linked to a benzothiazole moiety, showing significant anticonvulsant activity in some of the synthesized compounds through interactions with nicotinic acetylcholine ion gated receptors (S. Khokra et al., 2019).

Antimicrobial and Antifungal Applications

The synthesis of 2-phenylamino-thiazole derivatives, including benzamide ethers, has demonstrated potent antimicrobial activity against a range of pathogenic strains. Some molecules were found to be more effective than reference drugs, particularly against Gram-positive bacterial strains and Candida strains (D. Bikobo et al., 2017).

Anticancer Evaluation

Research into N-substituted benzamide derivatives has also explored their anticancer potential. A series of substituted benzamides were designed, synthesized, and evaluated for their activity against cancer cell lines, with some derivatives exhibiting moderate to excellent anticancer activity. This indicates the potential of these compounds in cancer therapy (B. Ravinaik et al., 2021).

Neuroprotective and Psychotropic Activity

Some derivatives have been investigated for their psychotropic, anti-inflammatory, and cytotoxic effects. These compounds displayed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action. This suggests a broad spectrum of potential therapeutic applications (A. Zablotskaya et al., 2013).

Diuretic and Antihypertensive Potential

The synthesis and evaluation of biphenyl benzothiazole-2-carboxamide derivatives have shown promising diuretic activity in vivo. Among the synthesized series, certain compounds were identified as potent candidates, highlighting their potential in treating conditions requiring diuretic action (M. Yar & Zaheen Hasan Ansari, 2009).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c28-23(18-4-3-5-20(16-18)33(29,30)27-12-14-31-15-13-27)25-19-10-8-17(9-11-19)24-26-21-6-1-2-7-22(21)32-24/h1-11,16H,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVGREWQGQBHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide

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